molecular formula C41H60K2O17 B7910446 Glycyrrhizic acid dipotassium salt hydrate

Glycyrrhizic acid dipotassium salt hydrate

Cat. No.: B7910446
M. Wt: 903.1 g/mol
InChI Key: BRGXAGZTTJWCDN-XVVRZNGNSA-L
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Description

Glycyrrhizic acid dipotassium salt hydrate is a compound derived from the root of the licorice plant, Glycyrrhiza glabra. It is known for its sweet taste, which is about 150 times sweeter than sucrose. This compound is widely used in the food, pharmaceutical, and cosmetic industries due to its anti-inflammatory, antiviral, and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycyrrhizic acid dipotassium salt hydrate can be synthesized through various methods, including ion-exchange, reconstruction, and coprecipitation approaches. The coprecipitation method involves mixing glycyrrhizic acid with potassium hydroxide in an aqueous solution, followed by the addition of a precipitating agent to form the dipotassium salt .

Industrial Production Methods: In industrial settings, glycyrrhizic acid is extracted from licorice root using water or ethanol. The extract is then purified and reacted with potassium hydroxide to form glycyrrhizic acid dipotassium salt. The final product is obtained by crystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions: Glycyrrhizic acid dipotassium salt hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Glycyrrhizic acid dipotassium salt hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and synthesis of derivatives.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its anti-inflammatory, antiviral, and hepatoprotective properties.

    Industry: Utilized in the cosmetic industry for its moisturizing and skin-soothing properties.

Comparison with Similar Compounds

  • Glycyrrhizic acid ammonium salt
  • Glycyrrhizic acid monosodium salt
  • Glycyrrhetinic acid

Comparison: Glycyrrhizic acid dipotassium salt hydrate is unique due to its high solubility in water and its enhanced moisturizing properties when compared to other glycyrrhizic acid salts. Additionally, it has a higher uptake in composite materials, making it more effective in various applications .

Properties

IUPAC Name

dipotassium;(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(4aR,6aR,6bS,8aR,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,14b-hexamethyl-14-oxo-1,2,3,4a,5,6,7,8,9,10,11,12,12a,14a-tetradecahydropicen-3-yl]oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H60O16.2K.H2O/c1-37(2)21-8-12-41(6)31(20(42)16-19-18-15-17(32(48)49)7-10-38(18,3)13-14-40(19,41)5)39(21,4)11-9-22(37)54-36-30(26(46)25(45)29(56-36)34(52)53)57-35-27(47)23(43)24(44)28(55-35)33(50)51;;;/h16-18,21-31,35-36,43-47H,7-15H2,1-6H3,(H,48,49)(H,50,51)(H,52,53);;;1H2/q;2*+1;/p-2/t17-,18-,21-,22?,23-,24-,25-,26-,27+,28-,29-,30+,31+,35-,36+,38+,39-,40+,41+;;;/m0.../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGXAGZTTJWCDN-XVVRZNGNSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)[O-])O)O)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)C(=O)O)C)C)C)C.O.[K+].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CCC(C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)[O-])O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)[O-])O)O)O)C)C(=O)O.O.[K+].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H60K2O17
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

903.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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